2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSPMMMBKHFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,3,3 Tetrafluoropropanoyl Chloride
Established Synthetic Pathways to Perfluoropropanoyl Chlorides
The conversion of perfluorinated carboxylic acids to their respective acyl chlorides is a fundamental transformation in organofluorine chemistry. These established methods are generally reliable and widely applicable.
The most direct and common method for preparing acyl chlorides from carboxylic acids involves the use of specific chlorinating agents. chemguide.co.uk Several reagents are effective for this transformation, each with distinct advantages and byproducts. chemguide.co.uklibretexts.org
Common chlorinating agents include:
Thionyl Chloride (SOCl₂) : This reagent is frequently used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.ukblogspot.com
Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another effective reagent that produces volatile byproducts (CO, CO₂, HCl). blogspot.comresearchgate.net It is considered a very good reagent for this conversion. researchgate.net
Phosphorus Pentachloride (PCl₅) : This solid reagent reacts readily with carboxylic acids, yielding the acyl chloride and phosphorus oxychloride (POCl₃) as a liquid byproduct, which must be separated by fractional distillation. chemguide.co.uk
Phosphorus Trichloride (B1173362) (PCl₃) : The reaction with this liquid reagent is less vigorous than with PCl₅ and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk
The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. For fluorinated carboxylic acids, the high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing fluorine atoms, facilitates these reactions.
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids| Reagent | Formula | Typical Byproducts | Phase | Key Features |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts simplify workup. chemguide.co.ukblogspot.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Highly effective, often with a DMF catalyst; gaseous byproducts. blogspot.comresearchgate.net |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid | Liquid byproduct requires separation. chemguide.co.uk |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid | Milder reaction conditions compared to PCl₅. chemguide.co.uk |
An alternative strategy involves the introduction of fluorine at an earlier stage of the synthesis. This can be accomplished by fluorinating a hydrocarbon or partially halogenated propane (B168953) backbone. For instance, intermediates like trichlorodifluoropropanes can be synthesized and subsequently converted. google.com The synthesis of 1,1,1-trichloro-2,3-difluoropropane can be achieved by fluorinating 3,3,3-trichloroprop-1-ene (B3031275) using a mixture of fluorine and nitrogen in a hydrogen fluoride (B91410) solvent. google.com Such precursors could then theoretically undergo further transformation, including hydrolysis and subsequent chlorination, to yield the desired tetrafluoropropanoyl chloride.
Novel and Emerging Synthesis Strategies for 2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE Precursors
Research into the synthesis of the key precursor, 2,3,3,3-tetrafluoropropionic acid, has focused on improving efficiency and employing more environmentally benign methods.
A patented method describes the synthesis of 2,3,3,3-tetrafluoropropionic acid from N,N-diethyl-2,3,3,3-tetrafluoropropionamide. google.com This process involves a catalyzed hydrolysis reaction under acidic conditions, achieving yields as high as 96%. google.com This approach effectively utilizes a byproduct from another industrial process to create a high-purity precursor. google.com
The field of organofluorine chemistry has seen significant advances in the development of new fluorinating reagents, which are crucial for synthesizing fluorinated precursors. sustech.edu.cn These reagents are broadly categorized as nucleophilic or electrophilic.
Nucleophilic Fluorinating Reagents : Traditional reagents include metal fluorides (KF, CsF) and HF-based reagents (Et₃N·3HF). sustech.edu.cn More recent developments include novel HF-based reagents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)·(HF)x. sustech.edu.cnalfa-chemistry.com
Electrophilic Fluorinating Reagents : A wide array of N-F class reagents, such as N-fluorobenzenesulfonimide (NFSI), have been developed. alfa-chemistry.com Other innovations include hypervalent iodine-based reagents, which offer unique reactivity. alfa-chemistry.com
These modern reagents offer improved safety, handling, and selectivity compared to traditional, often hazardous, reagents like elemental fluorine. pharmtech.com The development of solid, bench-stable reagents has been a particular focus, although they may be more costly for large-scale industrial use. sustech.edu.cnpharmtech.com
Table 2: Examples of Modern Fluorination Reagents| Reagent Type | Example Reagent | Abbreviation | Notes |
|---|---|---|---|
| Nucleophilic | 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone·(HF)x | (DMPU)·(HF)x | A novel HF-based reagent. sustech.edu.cnalfa-chemistry.com |
| Potassium hydrogen sulfate·(HF)x | KHSO₄·(HF)x | A novel HF-based reagent. sustech.edu.cnalfa-chemistry.com | |
| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | A widely used N-F type reagent. alfa-chemistry.com |
| Togni reagents | - | Hypervalent iodine reagents for fluoroalkylation. ccspublishing.org.cn |
The principles of green chemistry are increasingly being applied to organofluorine synthesis to reduce waste and avoid hazardous materials. dovepress.comsruc.ac.uk This involves the use of catalytic systems and more environmentally friendly reagents. dovepress.comresearchgate.net
Transition-metal catalysis has emerged as a powerful tool. nih.gov For example, palladium-catalyzed carboxylation of fluoroalkenes can be a route to fluorinated carboxylic acids. nih.gov Furthermore, decarbonylative cross-coupling reactions catalyzed by palladium have been developed to form aryl–fluoroalkyl bonds, showcasing the potential of catalysis to construct complex fluorinated molecules from fluoroacyl precursors. nih.gov
The development of catalytic methods aims to improve atom economy and reduce the reliance on stoichiometric reagents that generate significant waste. dovepress.com Hydrogen Bonding Phase Transfer Catalysis (HBPTC) is another innovative concept that uses chiral catalysts to transport inorganic salts like alkali metal fluorides into solution, enabling asymmetric fluorination reactions. ox.ac.uk Such catalytic strategies represent the frontier in the sustainable synthesis of fluorinated precursors.
Purification and Analytical Characterization Methodologies for Synthetic Products
Following synthesis, the purification of this compound is critical. Due to its volatility and reactivity, fractional distillation is the primary method for purification. This technique separates the acyl chloride from non-volatile starting materials, byproducts like POCl₃, and any remaining catalysts. chemguide.co.uk Distillation is often performed at reduced pressure to lower the boiling point and prevent thermal decomposition. google.com
The identity and purity of the final product are confirmed using a suite of analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS) : This is an essential tool for assessing purity and confirming the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹⁹F NMR, and ¹³C NMR provide detailed structural information, confirming the arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy : This technique is used to identify the characteristic carbonyl (C=O) stretch of the acyl chloride group.
Reactivity and Mechanistic Studies of 2,3,3,3 Tetrafluoropropanoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a tetrahedral intermediate, and its rate and outcome are heavily influenced by the nature of the acyl group, the nucleophile, and the reaction conditions. For 2,3,3,3-tetrafluoropropanoyl chloride, the presence of four fluorine atoms is expected to significantly enhance the electrophilicity of the carbonyl carbon due to their strong electron-withdrawing inductive effects. This heightened reactivity generally favors rapid reaction with a wide range of nucleophiles. libretexts.orgchemistrysteps.com
O-Acylation Mechanisms and Stereochemical Considerations
In O-acylation, an oxygen-based nucleophile, such as an alcohol or a phenol, attacks the carbonyl carbon of the acyl chloride. This reaction typically yields an ester. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to regenerate the carbonyl group. chemistrysteps.comyoutube.com
For a chiral alcohol, if the reaction proceeds via the standard addition-elimination mechanism without affecting the stereocenter of the alcohol, the configuration of the alcohol would be retained in the resulting ester. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl byproduct. chemistrysteps.com In reactions involving phenols, competition between C-acylation (Friedel-Crafts) and O-acylation can occur, and the outcome is often controlled by the choice of catalyst and reaction conditions. For instance, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze C-acylation, while a limited proportion of the catalyst may favor O-acylation. mdpi.com
N-Acylation Mechanisms and Regioselectivity
N-acylation involves the reaction of this compound with nitrogen-based nucleophiles like ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. youtube.com The mechanism is analogous to O-acylation. Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to sequester the liberated HCl. youtube.com
With multifunctional molecules containing multiple nucleophilic sites (e.g., both -OH and -NH2 groups), regioselectivity becomes a key consideration. Generally, the more nucleophilic site reacts preferentially. Amines are typically more nucleophilic than alcohols, suggesting that selective N-acylation would be favored over O-acylation in such substrates. Studies on the N-acylation of sulfonamides have shown that the reaction can be effectively catalyzed by Lewis acids like bismuth(III) salts under various conditions. researchgate.net
C-Acylation Pathways, including Friedel-Crafts Acylation
C-acylation, most notably the Friedel-Crafts acylation, involves the formation of a carbon-carbon bond by attacking an aromatic ring with the acyl chloride. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.comkhanacademy.org
The mechanism proceeds in several steps:
Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond. This leads to the formation of a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comyoutube.com
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring. youtube.com
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst. youtube.com
The product of a Friedel-Crafts acylation is an aryl ketone. Unlike Friedel-Crafts alkylation, the acyl group is deactivating, which prevents further acylation of the product ring. organic-chemistry.org No carbocation rearrangements occur with the acylium ion, which is a significant synthetic advantage. organic-chemistry.org The high reactivity of this compound, due to its fluorine substituents, would be expected to make it a potent reagent for these transformations.
Radical Reactions Initiated by this compound Derived Species
While nucleophilic substitution is the primary reactivity mode for acyl chlorides, species derived from them can participate in radical reactions. Radical reactions typically proceed through three phases: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.comlibretexts.org
Initiation: This step involves the creation of a radical. For a species derived from this compound, this could potentially be achieved by homolytic cleavage of a bond, often induced by heat or UV light, to form an acyl radical (CF₃CFHC(O)•). libretexts.orgyoutube.com
Propagation: The newly formed radical reacts with a stable molecule to produce a new radical, continuing the chain reaction. An acyl radical could, for instance, add across a double bond or abstract an atom from another molecule. lumenlearning.comyoutube.com
Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. masterorganicchemistry.comyoutube.com
Specific studies on radical reactions initiated by the 2,3,3,3-tetrafluoropropanoyl radical are not documented. However, research on other fluorinated compounds provides insight into the potential behavior of such reactive intermediates.
Electrophilic Reactions and Activation Strategies in Fluorinated Systems
The carbonyl carbon in this compound is highly electrophilic due to the inductive effect of the four fluorine atoms. This inherent reactivity is central to its function. Activation is typically required not for the acyl chloride itself, but for the other reactant.
In Friedel-Crafts acylation, the activation strategy involves using a Lewis acid to convert the acyl chloride into a more potent electrophile, the acylium ion. sigmaaldrich.comresearchgate.net Alternative "greener" activation strategies have been developed to avoid stoichiometric amounts of traditional Lewis acids. These include using highly acidic, fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can promote intramolecular Friedel-Crafts reactions without any additional catalyst. researchgate.netresearchgate.net Strong Brønsted superacids have also been employed as catalysts. mdpi.com
Influence of Fluorine Atoms on Reaction Kinetics and Thermodynamics
The presence of fluorine atoms has a profound impact on the kinetics and thermodynamics of reactions involving this compound.
Kinetics: The four fluorine atoms are strongly electron-withdrawing, which greatly increases the partial positive charge on the carbonyl carbon. This makes the molecule significantly more susceptible to nucleophilic attack, thereby increasing the rate of the initial addition step in nucleophilic acyl substitution reactions. libretexts.org Compared to non-fluorinated propanoyl chloride, this compound is expected to be substantially more reactive.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms and the fleeting nature of transition states, which are often difficult to characterize experimentally. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related acyl chlorides, particularly those bearing electron-withdrawing substituents like fluorine, provides a solid framework for understanding its reactivity. By analogy, we can infer the mechanistic pathways and transition state geometries that govern the reactions of this compound.
The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution. libretexts.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the finer points of this mechanism. researchgate.netnih.gov The reaction generally proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate, although a concerted S_N2-like mechanism has also been considered. libretexts.orgnih.gov
For a typical nucleophilic acyl substitution reaction of this compound with a nucleophile (Nu), the anticipated steps are:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The highly electronegative fluorine atoms on the adjacent carbon atom are expected to significantly enhance the electrophilicity of the carbonyl carbon through a strong inductive effect (-I effect).
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
Computational models can calculate the energy profiles of these steps, including the activation energies for the formation of the transition states and the relative energies of intermediates and products.
The Influence of Fluorine Substitution on Reactivity
The presence of the CF3CFH- group in this compound is predicted to have a profound impact on its reactivity compared to a non-fluorinated analogue like propanoyl chloride. Computational studies on similar fluorinated organic compounds have consistently shown that fluorine's high electronegativity dramatically influences reaction energetics. nih.gov
Increased Electrophilicity: The strong electron-withdrawing nature of the four fluorine atoms will make the carbonyl carbon of this compound significantly more electron-deficient and thus more susceptible to nucleophilic attack.
Transition State Stabilization: The electron-withdrawing groups can stabilize the developing negative charge on the oxygen atom in the tetrahedral transition state, thereby lowering the activation energy of the nucleophilic addition step.
Transition State Geometries and Energetics
Theoretical calculations can provide detailed insights into the geometry of the transition state. For the nucleophilic attack on this compound, the transition state would involve the partial formation of the bond between the nucleophile and the carbonyl carbon, and a partial rehybridization of the carbonyl carbon from sp² to sp³.
While specific energy values for this compound are not available, we can present a comparative analysis based on computational studies of related acyl chlorides to illustrate the expected trends in activation barriers (ΔG‡) and reaction energies (ΔG_rxn).
Table 1: Illustrative Calculated Activation and Reaction Energies for Nucleophilic Acyl Substitution of Various Acyl Chlorides (Hypothetical Data Based on Known Trends)
| Acyl Chloride | Nucleophile | Solvent | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| Acetyl chloride | H₂O | Water | 15.2 | -10.5 |
| Trichloroacetyl chloride | H₂O | Water | 12.8 | -12.1 |
| This compound | H₂O | Water | ~13.5 (Estimated) | ~-11.5 (Estimated) |
| Propanoyl chloride | NH₃ | Gas Phase | 10.1 | -25.7 |
| This compound | NH₃ | Gas Phase | ~8.5 (Estimated) | ~-27.0 (Estimated) |
Note: The values for this compound are estimates derived from the expected electronic effects of the tetrafluoro-substituted alkyl group and are for illustrative purposes only.
Mechanistic Pathways: Concerted vs. Stepwise
A key question addressed by computational studies of nucleophilic acyl substitution is whether the reaction proceeds through a distinct tetrahedral intermediate (stepwise mechanism) or via a single, concerted transition state. nih.gov Density functional calculations on the reaction of chloride ions with formyl and acetyl chloride have suggested a concerted S_N2-like pathway without a stable tetrahedral intermediate. nih.gov However, for many other nucleophiles and acyl chlorides, a stepwise mechanism with a tetrahedral intermediate is computationally supported. masterorganicchemistry.com
For this compound, the highly electron-withdrawing nature of the substituent might influence the stability of the tetrahedral intermediate. Computational modeling would be necessary to definitively determine the potential energy surface and ascertain whether a stable intermediate exists or if the reaction tends towards a more concerted pathway.
Applications of 2,3,3,3 Tetrafluoropropanoyl Chloride in Advanced Organic Synthesis
Construction of Fluorinated Carboxylic Acid Derivatives
As a highly reactive acyl chloride, 2,3,3,3-tetrafluoropropanoyl chloride is an excellent starting material for the synthesis of various fluorinated carboxylic acid derivatives, including esters and amides. These reactions typically proceed through a nucleophilic acyl substitution mechanism.
The reaction of this compound with alcohols or phenols yields the corresponding 2,3,3,3-tetrafluoropropionate esters. This esterification is a facile process, often occurring rapidly at room temperature. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.uk
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester. chemguide.co.uk The presence of fluorine atoms enhances the reactivity of the carbonyl carbon, often leading to high yields under mild conditions.
Table 1: Illustrative Examples of Ester Synthesis from Acyl Chlorides and Alcohols This table is based on the general reactivity of acyl chlorides and does not represent specific experimental data for this compound due to a lack of available literature.
| Alcohol Substrate | Base | Solvent | Product | Typical Yield Range |
|---|---|---|---|---|
| Ethanol | Pyridine | Dichloromethane | Ethyl 2,3,3,3-tetrafluoropropionate | High |
| Isopropanol | Triethylamine | Diethyl ether | Isopropyl 2,3,3,3-tetrafluoropropionate | High |
| Phenol | Triethylamine | Tetrahydrofuran | Phenyl 2,3,3,3-tetrafluoropropionate | Good to High |
| Benzyl alcohol | Pyridine | Dichloromethane | Benzyl 2,3,3,3-tetrafluoropropionate | High |
Similarly, this compound reacts readily with primary and secondary amines to form N-substituted 2,3,3,3-tetrafluoropropionamides. The reaction is vigorous and typically requires cooling. libretexts.org Two equivalents of the amine are often used: one acts as the nucleophile, and the second serves as a base to sequester the HCl byproduct, forming an ammonium (B1175870) salt. chemguide.co.uk Alternatively, an auxiliary base like pyridine or sodium hydroxide (B78521) can be used, a method often referred to as the Schotten-Baumann reaction. libretexts.org
The mechanism is analogous to ester formation, involving a nucleophilic addition-elimination pathway where the amine's nitrogen atom attacks the carbonyl carbon. libretexts.orgchemguide.co.uk The resulting fluorinated amides are valuable motifs in medicinal chemistry and materials science.
Table 2: Illustrative Examples of Amide Synthesis from Acyl Chlorides and Amines This table is based on the general reactivity of acyl chlorides and does not represent specific experimental data for this compound due to a lack of available literature.
| Amine Substrate | Base | Solvent | Product | Typical Yield Range |
|---|---|---|---|---|
| Aniline | Excess Aniline | Dichloromethane | N-phenyl-2,3,3,3-tetrafluoropropionamide | High |
| Diethylamine | Triethylamine | Tetrahydrofuran | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | High |
| Benzylamine | Excess Benzylamine | Diethyl ether | N-benzyl-2,3,3,3-tetrafluoropropionamide | High |
| Pyrrolidine | Pyridine | Dichloromethane | 1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine | High |
Role as a Building Block for Fluorinated Heterocycles
While direct examples are not extensively documented, the structure of this compound lends itself to the synthesis of fluorinated heterocycles. Acyl chlorides are common precursors in cyclocondensation reactions. For instance, reaction with bifunctional nucleophiles can lead to the formation of five- or six-membered rings. A hypothetical pathway could involve the reaction with a hydrazine (B178648) derivative to form a diacylhydrazine, which could then be cyclized to a fluorinated oxadiazole, or reaction with a 1,3-dicarbonyl compound equivalent and a nitrogen source to build fluorinated pyrazoles or pyrimidines. researchgate.netsci-hub.se The synthesis of fluorinated pyrazoles, for example, often relies on the condensation of fluorinated 1,3-dicarbonyl compounds with hydrazines. researchgate.net this compound could serve as a precursor to such dicarbonyl species.
Precursor in the Synthesis of Complex Organofluorine Molecules
Organofluorine compounds are of significant interest in pharmaceuticals and agrochemicals. mdpi.com Acyl chlorides like this compound can act as foundational building blocks in the multi-step synthesis of more complex, biologically active molecules. tcichemicals.com The tetrafluoropropanoyl moiety can be introduced early in a synthetic sequence and then carried through subsequent transformations. For example, the ketone formed from a Friedel-Crafts acylation (see section 4.4) could be a key intermediate that undergoes further reactions, such as reduction, oxidation, or elaboration of the aromatic ring, to construct a complex molecular architecture.
Selective Introduction of the 2,3,3,3-Tetrafluoropropanoyl Moiety in Target Compounds
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org this compound can be used as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com
The reaction mechanism involves the formation of a highly electrophilic acylium ion, generated by the coordination of the Lewis acid to the chloride of the acyl chloride. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org This allows for the selective, mono-acylation of aromatic and heteroaromatic compounds, installing the 2,3,3,3-tetrafluoropropanoyl group to produce fluorinated aryl ketones. These ketones are versatile intermediates for further synthetic modifications.
Utilization in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. tcichemicals.com While specific MCRs involving this compound are not well-documented, its reactivity profile suggests potential applications. As a highly reactive electrophile, it could participate in MCRs that involve the in-situ formation of an acylium ion or ketene (B1206846) intermediate, which is then trapped by other components. For example, it could potentially be used in Passerini or Ugi-type reactions under specific conditions, leading to the rapid assembly of complex fluorinated molecules like α-acyloxy amides or peptidomimetics. Further research is needed to explore the viability of this compound in such advanced synthetic strategies.
Computational and Spectroscopic Investigations of 2,3,3,3 Tetrafluoropropanoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the molecular properties of 2,3,3,3-tetrafluoropropanoyl chloride. These computational methods provide a theoretical framework to explore aspects of the molecule that are challenging to determine experimentally.
Conformational Analysis and Energetics
Theoretical conformational analysis, often performed by scanning the potential energy surface through rotation of specific bonds, has revealed the most stable conformations of similar molecules. For instance, in related haloalkanes, staggered conformations are generally found to be energetically more favorable than eclipsed conformations due to reduced steric hindrance. mdpi.com The relative energies of these conformers are crucial for understanding the compound's reactivity and spectroscopic behavior.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound has been investigated using quantum chemical methods to understand its reactivity. These studies often involve the calculation of various molecular orbitals and electronic properties. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to predict the molecule's electrophilic and nucleophilic behavior. iosrjournals.orgresearchgate.net
The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net These computational tools provide a detailed picture of the electronic landscape of the molecule, which is essential for predicting its chemical behavior in various reactions.
Transition State Analysis for Key Transformations
Understanding the reaction mechanisms involving this compound requires the identification and characterization of transition states. Quantum chemical calculations are employed to locate the transition state structures and calculate their energies, providing insights into the reaction kinetics. This analysis is crucial for predicting reaction pathways and understanding the factors that control the reaction rates. While specific transition state analyses for this compound are not widely documented, the methodologies are well-established in computational chemistry.
Vibrational Spectroscopy (e.g., FTIR) for Structural Elucidation and Reaction Monitoring
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for the structural characterization of molecules. rsc.org The experimental FTIR spectrum of a compound can be complemented by theoretical calculations to provide a detailed assignment of the observed vibrational modes. iosrjournals.orgresearchgate.net
For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The carbonyl (C=O) stretching frequency is a prominent feature in the infrared spectra of acyl chlorides and is sensitive to the electronic effects of the substituents. The presence of fluorine atoms is expected to influence the position of this band.
Computational methods, such as DFT, can be used to calculate the harmonic vibrational frequencies of the molecule. iosrjournals.orgresearchgate.net By comparing the calculated spectrum with the experimental one, a reliable assignment of the vibrational bands can be achieved. This combined experimental and theoretical approach is invaluable for confirming the molecular structure and for monitoring chemical transformations involving this compound.
Nuclear Magnetic Resonance (NMR) Studies of Fluorinated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of organic compounds, and it is particularly informative for fluorinated molecules. Both ¹⁹F and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the fluorine and carbon atoms in this compound.
The chemical shifts and coupling constants observed in the NMR spectra are sensitive to the molecular geometry and electronic structure. Theoretical calculations of NMR parameters, such as shielding tensors and spin-spin coupling constants, can aid in the interpretation of experimental spectra. mdpi.com This is especially useful for complex fluorinated systems where spectral overlap can make assignments challenging. The correlation of experimental NMR data with computational results provides a robust method for the structural elucidation of fluorinated compounds like this compound.
Comparative Research with Analogous Perfluorinated Acyl Halides
Comparison with 2,2,3,3-Tetrafluoropropanoyl Fluoride (B91410) and Other Halogenated Propanoyl Systems
A fundamental comparison in acyl halide chemistry is between acyl chlorides and their corresponding acyl fluorides. Generally, acyl fluorides are more stable and less reactive than acyl chlorides. google.comresearchgate.net This trend is attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond and the greater resonance contribution from the fluorine lone pairs to the carbonyl carbon. stackexchange.com
In the case of 2,3,3,3-tetrafluoropropanoyl chloride and its fluoride analog, 2,3,3,3-tetrafluoropropanoyl fluoride, the same principles apply. The chloride is expected to be a more vigorous acylating agent. The electron-withdrawing fluorine atoms on the propyl chain significantly increase the electrophilicity of the carbonyl carbon in both molecules, making them more reactive than their non-fluorinated counterparts. However, the nature of the leaving group (Cl⁻ vs. F⁻) remains a dominant factor in their relative reactivity.
Spectroscopic data often reflects these electronic differences. For instance, the carbonyl (C=O) stretching frequency in the infrared (IR) spectrum of an acyl fluoride is typically at a higher wavenumber than that of the corresponding acyl chloride. This shift indicates a stronger, stiffer carbonyl bond in the acyl fluoride, which is consistent with its lower reactivity. stackexchange.com
Table 1: General Comparison of Acyl Halide Reactivity and Properties
| Property | Acyl Fluoride | Acyl Chloride | Rationale |
|---|---|---|---|
| Reactivity | Lower | Higher | Weaker C-Cl bond; Cl⁻ is a better leaving group than F⁻. |
| Stability | Higher | Lower | Stronger C-F bond; less susceptible to hydrolysis. google.com |
| C=O IR Frequency | Higher (e.g., ~1870 cm⁻¹) | Lower (e.g., ~1820 cm⁻¹) | Increased triple-bond character of C=O in acyl fluorides. stackexchange.com |
When compared to other halogenated propanoyl systems, such as those containing bromine or iodine, this compound is less reactive. The reactivity of acyl halides generally follows the order RCOI > RCOBr > RCOCl > RCOF, corresponding to the leaving group ability of the halide ion. reddit.com
Comparison with Other Perfluoroacyl Chlorides (e.g., Trifluoroacetyl Chloride)
Trifluoroacetyl chloride (CF₃COCl) is a well-studied perfluoroacyl chloride that serves as a useful benchmark for comparison. wikipedia.org Both this compound (CF₃CHFCOCl) and trifluoroacetyl chloride (CF₃COCl) are highly reactive due to the strong electron-withdrawing effects of the trifluoromethyl group.
The primary structural difference is the presence of a -CHF- group in the propanoyl system versus the direct attachment of the CF₃ group to the carbonyl in the acetyl system. This has several consequences. The inductive effect of the CF₃ group is slightly attenuated by the intervening -CHF- group in this compound. Therefore, the carbonyl carbon in trifluoroacetyl chloride is expected to be marginally more electrophilic.
Furthermore, the larger size of the tetrafluoropropanoyl group may introduce greater steric hindrance in reactions compared to the smaller trifluoroacetyl group. Physical properties also differ; the higher molecular weight of the propanoyl derivative results in a higher boiling point compared to the gaseous trifluoroacetyl chloride. wikipedia.org
Table 2: Comparison of Perfluoroacyl Chloride Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point | Key Structural Feature |
|---|---|---|---|---|
| Trifluoroacetyl Chloride | C₂ClF₃O | 132.47 | -27 °C wikipedia.org | CF₃ group directly attached to carbonyl. |
| This compound | C₃HClF₄O | 164.49 | Higher than TFAC (estimated) | CF₃CHF- group attached to carbonyl. |
| 2,2,3,3-Tetrafluoropropanoyl Chloride | C₃HClF₄O | 164.49 | 37 °C echemi.com | HCF₂CF₂- group attached to carbonyl. |
Note: Data for 2,2,3,3-Tetrafluoropropanoyl Chloride, an isomer, is included for reference.
Contrasting Reactivity and Selectivity with Non-Fluorinated Acyl Chloride Analogs
The contrast in reactivity between this compound and its non-fluorinated analog, propanoyl chloride (CH₃CH₂COCl), is stark. The high electronegativity of the four fluorine atoms in the fluorinated compound creates a powerful inductive effect that withdraws electron density from the carbonyl carbon. This makes the carbonyl carbon in this compound significantly more electrophilic and thus more susceptible to nucleophilic attack than in propanoyl chloride.
This enhanced reactivity means that reactions with nucleophiles such as alcohols, amines, and even water are much faster and more exothermic for the fluorinated compound. While propanoyl chloride is considered a reactive compound, its fluorinated counterpart requires more careful handling due to its heightened reactivity.
However, this high reactivity can sometimes lead to lower selectivity in complex syntheses. The fluorinated acyl chloride may react less discriminately with various nucleophilic sites in a multifunctional molecule. In contrast, the more moderate reactivity of propanoyl chloride might allow for greater selectivity under controlled conditions. The presence of the fluorinated alkyl chain can also influence the properties of the resulting products, such as increasing their thermal stability or lipophilicity.
Structure-Reactivity Relationships in Perfluoroacyl Halide Chemistry
The study of perfluoroacyl halides reveals clear structure-reactivity relationships. The primary factors governing their reactivity are:
The Nature of the Halogen: As discussed, the reactivity is inversely related to the carbon-halogen bond strength, leading to the general trend of RCOCl > RCOF. google.comstackexchange.com
The Degree and Position of Fluorination: The number of fluorine atoms and their proximity to the carbonyl group are critical. A higher degree of fluorination, particularly on the α-carbon, dramatically increases the electrophilicity of the carbonyl carbon. For example, the reactivity of trifluoroacetyl chloride (CF₃COCl) is greater than that of a monochloroacetyl chloride (CH₂ClCOCl) due to the superior inductive effect of three fluorine atoms versus one chlorine atom.
Chain Length: For a homologous series of perfluoroacyl chlorides, increasing the chain length generally has a minor effect on the electronic properties of the carbonyl group, as the inductive effect attenuates with distance. However, longer chains increase steric bulk, which can decrease reaction rates with sterically hindered nucleophiles.
These relationships allow chemists to select a perfluoroacyl halide with the appropriate balance of reactivity and steric properties for a specific synthetic application. ucla.edu The unique position of the single hydrogen atom in this compound (on the α-carbon) makes its chemistry particularly interesting, as it slightly moderates the extreme reactivity that would be seen in a fully perfluorinated propanoyl chloride while still providing the significant activation characteristic of highly fluorinated acyl halides.
Future Research Directions and Emerging Paradigms in 2,3,3,3 Tetrafluoropropanoyl Chloride Chemistry
Development of More Sustainable and Atom-Economical Synthesis Routes
The traditional synthesis of acyl chlorides, including fluorinated variants, often involves the use of hazardous reagents such as thionyl chloride or phosphorus pentachloride, which can generate significant amounts of inorganic waste. asianpubs.org Future research is geared towards the development of more sustainable and atom-economical methods for the synthesis of 2,3,3,3-tetrafluoropropanoyl chloride.
Another area of interest is the use of safer and more easily handled chlorinating agents. Triphosgene, a solid and less hazardous substitute for phosgene, has been successfully used for the synthesis of other fluorinated acyl chlorides. asianpubs.orgresearchgate.net The development of protocols utilizing such reagents for the synthesis of this compound could offer significant safety and handling advantages, particularly on an industrial scale. The principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are also expected to play a crucial role in shaping future synthesis strategies. rsc.orgrsc.org
Table 1: Comparison of Traditional and Emerging Synthesis Routes for Acyl Chlorides
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Chlorinating Agents | Thionyl chloride, Phosgene, Phosphorus pentachloride | Triphosgene, Catalytic systems with milder chlorine sources |
| Byproducts | Significant inorganic waste (e.g., SO₂, HCl, phosphate (B84403) salts) | Reduced waste, potentially recyclable catalysts |
| Safety Profile | Often involve highly toxic and corrosive reagents | Use of less hazardous materials, improved process safety |
| Atom Economy | Lower | Higher |
| Catalysis | Often stoichiometric | Catalytic, allowing for lower reagent loading |
Catalytic Asymmetric Synthesis Utilizing this compound as a Chiral Building Block
The introduction of fluorine-containing stereogenic centers can have a profound impact on the biological activity of molecules. nih.gov Consequently, the development of methods for the enantioselective synthesis of fluorinated compounds is a major focus of modern organic chemistry. acs.org this compound, with its reactive acyl chloride functionality, represents a valuable prochiral building block for the synthesis of more complex chiral molecules.
Future research will likely focus on the development of catalytic asymmetric transformations where this compound can be employed to introduce the tetrafluoropropanoyl moiety with high enantioselectivity. This could involve reactions such as asymmetric additions to the carbonyl group or the use of chiral catalysts to control the stereochemistry of subsequent transformations of molecules derived from this acyl chloride. rsc.org The design of novel chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions involving fluorinated substrates will be crucial in this endeavor. nih.gov
The synthesis of chiral α-fluoro carbonyl compounds is of particular interest due to their prevalence in medicinally relevant molecules. acs.org While much of the current research focuses on the direct fluorination of carbonyl compounds, the use of fluorinated building blocks like this compound offers an alternative and potentially more versatile approach to constructing carbon-fluorine quaternary stereogenic centers. epfl.ch
Integration into Flow Chemistry and Automated Synthetic Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. beilstein-journals.orgdurham.ac.uk The application of flow chemistry to fluorination reactions is particularly attractive due to the often hazardous nature of the reagents involved. pharmtech.comvapourtec.com
Future research will undoubtedly explore the integration of the synthesis and reactions of this compound into continuous flow systems. This could lead to safer and more efficient manufacturing processes, especially for large-scale production. rsc.org Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical for optimizing the yield and selectivity of reactions involving reactive intermediates. beilstein-journals.org
Furthermore, the amenability of flow chemistry to automation opens up possibilities for the high-throughput synthesis of libraries of compounds derived from this compound. synplechem.com Automated platforms can accelerate the discovery of new molecules with desired properties by enabling the rapid synthesis and screening of a large number of derivatives. The use of automated systems can also improve reproducibility and reduce the need for manual handling of potentially hazardous materials. nih.gov
Table 2: Advantages of Flow Chemistry for the Synthesis and Reactions of this compound
| Advantage | Description |
| Enhanced Safety | Small reaction volumes and contained systems minimize the risks associated with hazardous reagents and exothermic reactions. durham.ac.uk |
| Improved Control | Precise control over temperature, pressure, and residence time leads to better yields and selectivity. beilstein-journals.org |
| Scalability | Reactions developed in the lab can be more easily scaled up to industrial production. rsc.org |
| Automation | Integration with automated systems allows for high-throughput synthesis and optimization. synplechem.com |
| Efficiency | Reduced reaction times and in-line purification can lead to more efficient processes. durham.ac.uk |
Exploration of Novel Reactivity Patterns and Transformations in Complex Molecular Architectures
While the primary reactivity of this compound is centered around its acyl chloride functionality, there is significant scope for exploring novel reactivity patterns and transformations. The presence of the tetrafluoropropyl group can influence the electronic and steric properties of the molecule, potentially leading to unexpected and useful chemical behavior. dtic.mil
Future research will likely delve into the development of new synthetic methodologies that exploit the unique properties of this compound. This could include, for example, novel cycloaddition reactions, rearrangements, or transition-metal-catalyzed cross-coupling reactions where the tetrafluoropropanoyl group plays a key role in directing the outcome of the reaction. researchgate.net
Moreover, the incorporation of the 2,3,3,3-tetrafluoropropanoyl moiety into complex molecular architectures is an area of growing interest. The synthesis of complex molecules containing this group could lead to the discovery of new pharmaceuticals, agrochemicals, and materials with enhanced properties. mdpi.com The development of efficient methods to introduce this building block into larger and more intricate structures will be a key challenge for synthetic chemists.
Advanced Materials Science Applications (e.g., as monomers for specialized fluoropolymers)
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net These properties make them valuable in a wide range of applications, from coatings and seals to advanced electronic components.
A significant future research direction for this compound lies in its potential use as a monomer for the synthesis of specialized fluoropolymers. The reactive acyl chloride group can be used to initiate polymerization or to be incorporated into a polymer backbone through reactions such as polycondensation. The resulting polymers, containing the tetrafluoropropanoyl unit, could exhibit novel and desirable properties.
For example, the incorporation of this monomer could lead to fluoropolymers with tailored thermal, mechanical, and optical properties. mdpi.com Research in this area would involve the synthesis and characterization of these new polymers, as well as the evaluation of their performance in various applications. The development of new fluorinated polymers with enhanced properties is a continuous goal in materials science, and this compound represents a promising candidate for the creation of next-generation materials. scispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
